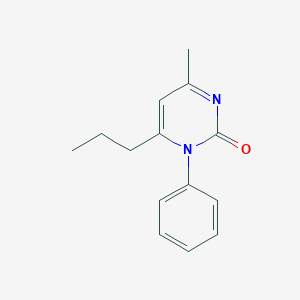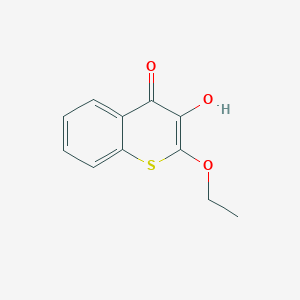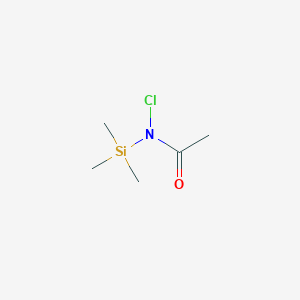
N-Chloro-N-(trimethylsilyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Chloro-N-(trimethylsilyl)acetamide is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to an acetamide moiety. This compound is known for its utility in organic synthesis, particularly in the protection of functional groups and as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Chloro-N-(trimethylsilyl)acetamide can be synthesized by treating acetamide with trimethylsilyl chloride in the presence of a base. The reaction typically proceeds as follows:
MeC(O)NH2+SiMe3Cl+Base→MeC(O)N(SiMe3)Cl+BaseHCl
The base used in this reaction is often a tertiary amine such as triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Chloro-N-(trimethylsilyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the nature of the nucleophile. For example, reaction with an amine can yield an N-substituted acetamide, while reaction with an alcohol can produce an ester.
Scientific Research Applications
N-Chloro-N-(trimethylsilyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the protection of functional groups during organic synthesis.
Biology: The compound is used in the derivatization of biological molecules for analysis by gas chromatography-mass spectrometry (GC-MS).
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Chloro-N-(trimethylsilyl)acetamide involves the formation of a reactive intermediate that can undergo various chemical transformations. The trimethylsilyl group acts as a protecting group, stabilizing the intermediate and preventing unwanted side reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
N,O-Bis(trimethylsilyl)acetamide: This compound is similar in structure and function, used for the protection of amides, amines, alcohols, and carboxylic acids.
N-Trimethylsilyl-N-methylacetamide: Another related compound used in organic synthesis for similar purposes.
Uniqueness
N-Chloro-N-(trimethylsilyl)acetamide is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to other trimethylsilyl derivatives. This makes it particularly useful in substitution reactions where the chlorine atom can be selectively replaced by various nucleophiles .
Properties
CAS No. |
61550-11-6 |
|---|---|
Molecular Formula |
C5H12ClNOSi |
Molecular Weight |
165.69 g/mol |
IUPAC Name |
N-chloro-N-trimethylsilylacetamide |
InChI |
InChI=1S/C5H12ClNOSi/c1-5(8)7(6)9(2,3)4/h1-4H3 |
InChI Key |
YOILDMVBDMQKBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N([Si](C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



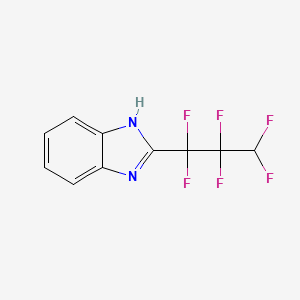

![[2-(4-Methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-ylidene]hydrazine](/img/structure/B14568308.png)

![(5S)-5-Methyl-5-[(4-nitrophenyl)methyl]oxolan-2-one](/img/structure/B14568320.png)
![Ethyl 2-[2-(2-chlorophenyl)ethenyl]-1,3-thiazole-4-carboxylate](/img/structure/B14568329.png)
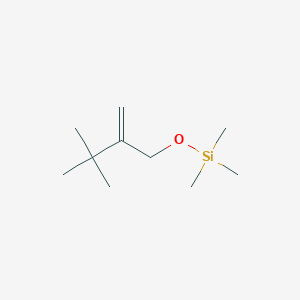
![4-[(E)-(4-Isothiocyanatophenyl)diazenyl]-N,N-dimethylnaphthalen-1-amine](/img/structure/B14568344.png)
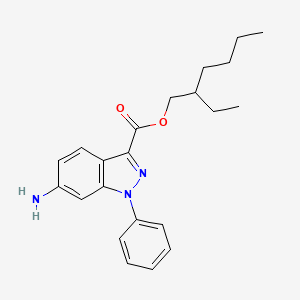
![N-Methyl-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B14568362.png)
![Trimethyl{3-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-yl}silane](/img/structure/B14568373.png)
